6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenones.
Scientific Research Applications
6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group.
8-Methoxy-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2-Bromo-8-methoxynaphthalene: Similar structure but without the carbonyl group.
Uniqueness
6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to the combination of bromine and methoxy substituents on the naphthalenone core. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H11BrO2 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-5-8(12)4-7-2-3-9(13)6-10(7)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
FFAPJNLUOIHEGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)CC2)Br |
Origin of Product |
United States |
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